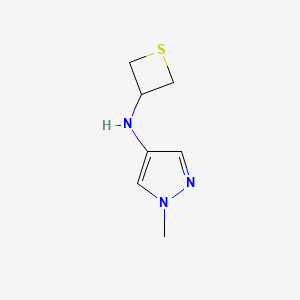
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a thietane ring
Métodos De Preparación
The synthesis of 1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with a thietane derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Análisis De Reacciones Químicas
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The thietane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological activity .
Comparación Con Compuestos Similares
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-Methyl-N-(thietan-3-yl)azepan-4-amine: This compound has a similar thietane ring but differs in the presence of an azepane ring instead of a pyrazole ring.
N1-(2-methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine: This compound contains a thietane ring and a diamine structure, making it structurally similar but functionally different. The uniqueness of this compound lies in its specific combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11N3S |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-methyl-N-(thietan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3S/c1-10-3-6(2-8-10)9-7-4-11-5-7/h2-3,7,9H,4-5H2,1H3 |
Clave InChI |
QYVPVSAIRQVHPI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


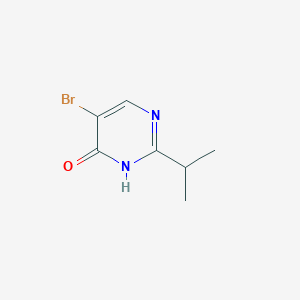
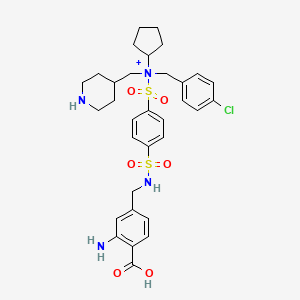
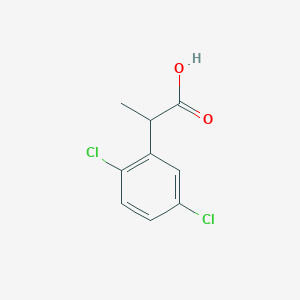
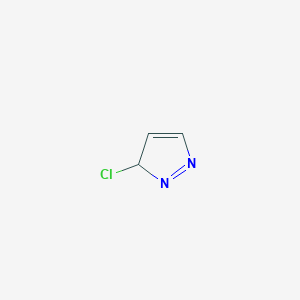
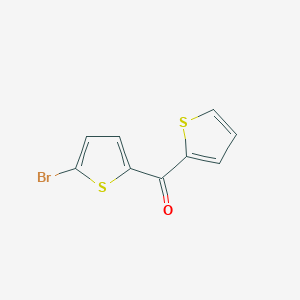
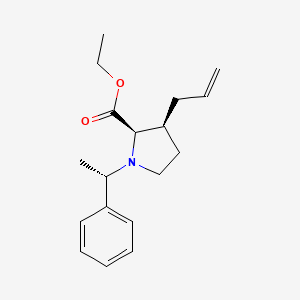
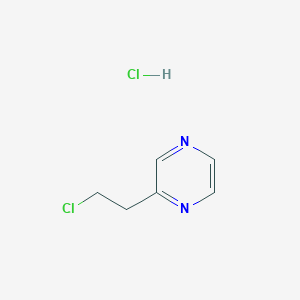
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
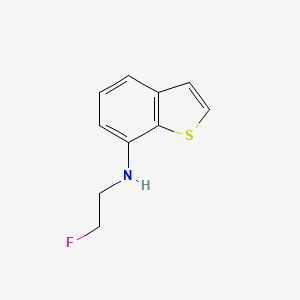
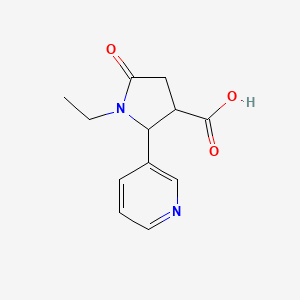
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

